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Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin signaling

pathway.[1][2] It functions by dephosphorylating the insulin receptor (IR) and its substrates,

thereby attenuating the downstream signaling cascade that leads to glucose uptake.[2]

Elevated PTP1B activity is associated with insulin resistance, a hallmark of type 2 diabetes and

obesity.[1] Therefore, inhibition of PTP1B is a promising therapeutic strategy for these

metabolic disorders.[2]

PTP1B-IN-2 is a potent and selective inhibitor of PTP1B with an IC50 of 50 nM.[3][4] It

demonstrates significant selectivity for PTP1B over other protein tyrosine phosphatases,

including SHP-2, LAR, and the highly homologous TCPTP.[3] By inhibiting PTP1B, PTP1B-IN-2
enhances insulin-mediated phosphorylation of the insulin receptor β subunit (IRβ) and

subsequently increases insulin-stimulated glucose uptake in cells.[3][5] These application notes

provide a detailed protocol for utilizing PTP1B-IN-2 in a common cell-based glucose uptake

assay using the fluorescent glucose analog 2-NBDG.

Mechanism of Action
The insulin signaling pathway is initiated by the binding of insulin to its receptor, leading to

autophosphorylation of the receptor on specific tyrosine residues. This phosphorylation event

creates docking sites for insulin receptor substrates (IRS), which in turn activate downstream
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signaling molecules, most notably phosphatidylinositol 3-kinase (PI3K). The activation of the

PI3K/Akt signaling cascade is crucial for the translocation of glucose transporter 4 (GLUT4)

from intracellular vesicles to the plasma membrane, facilitating the uptake of glucose from the

bloodstream into the cell.

PTP1B acts as a brake on this pathway by dephosphorylating the activated insulin receptor

and IRS proteins, thus terminating the signal. PTP1B-IN-2 competitively binds to the active site

of PTP1B, preventing it from dephosphorylating its substrates. This leads to sustained

phosphorylation of the insulin receptor and its downstream targets, amplifying the insulin signal

and resulting in increased GLUT4 translocation and glucose uptake.

Data Presentation
The following tables summarize the in vitro efficacy and selectivity of PTP1B-IN-2 and the

dose-dependent effect of the inhibitor on glucose uptake.

Parameter Value Reference

PTP1B IC50 50 nM [3][4]

Selectivity >40-fold over SHP-2 and LAR [3]

>15-fold over TCPTP [3]

Table 1: In Vitro Inhibitory Activity and Selectivity of PTP1B-IN-2. This table outlines the half-

maximal inhibitory concentration (IC50) of PTP1B-IN-2 against PTP1B and its selectivity over

other related phosphatases.

PTP1B-IN-2 Concentration (µM)
Increase in Insulin-Stimulated Glucose
Uptake (%)

5 16.0

10 19.0

20 38.1
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Table 2: Effect of PTP1B-IN-2 on Insulin-Stimulated Glucose Uptake in L6 Myotubes. This table

presents the percentage increase in glucose uptake in L6 myotubes treated with varying

concentrations of PTP1B-IN-2 in the presence of insulin.[3]
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Caption: Insulin signaling pathway and the inhibitory action of PTP1B-IN-2.
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Cell Preparation

Treatment

Glucose Uptake Assay

Data Acquisition and Analysis

1. Seed cells (e.g., C2C12, L6, 3T3-L1)
in a 96-well plate

2. Differentiate myoblasts to myotubes
(if applicable)

3. Serum starve cells
(e.g., 2-4 hours)

4. Pre-incubate with PTP1B-IN-2
(various concentrations)

5. Stimulate with insulin

6. Add 2-NBDG and incubate
(e.g., 30-60 min)

7. Wash cells to remove
extracellular 2-NBDG

8. Measure fluorescence
(e.g., plate reader or flow cytometer)

9. Analyze data and determine
% increase in glucose uptake
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Caption: Experimental workflow for the 2-NBDG glucose uptake assay with PTP1B-IN-2.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b608913?utm_src=pdf-body-img
https://www.benchchem.com/product/b608913?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608913?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
2-NBDG Glucose Uptake Assay in Adherent Cells (e.g.,
C2C12, L6, 3T3-L1 adipocytes)
This protocol is adapted from standard procedures for measuring glucose uptake using the

fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose

(2-NBDG).

Materials:

PTP1B-IN-2 (prepare stock solution in DMSO)

Cell line of interest (e.g., C2C12 myoblasts, L6 myoblasts, 3T3-L1 preadipocytes)

Cell culture medium (e.g., DMEM)

Fetal Bovine Serum (FBS)

Differentiation medium (if required for cell line)

Phosphate-Buffered Saline (PBS)

Krebs-Ringer-HEPES (KRH) buffer (or other suitable glucose-free buffer)

Insulin solution

2-NBDG

96-well black, clear-bottom tissue culture plates

Fluorescence plate reader or flow cytometer

Protocol:

Cell Seeding and Differentiation:

Seed cells in a 96-well black, clear-bottom plate at an appropriate density.
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For myoblasts (C2C12, L6), grow to confluence and then switch to differentiation medium

to induce myotube formation. For 3T3-L1 cells, induce differentiation into adipocytes using

an appropriate protocol.

Serum Starvation:

Once cells are differentiated, gently wash the cells twice with warm PBS.

Incubate the cells in serum-free medium or KRH buffer for 2-4 hours at 37°C and 5% CO2.

Inhibitor Treatment:

Prepare serial dilutions of PTP1B-IN-2 in serum-free medium or KRH buffer.

Remove the starvation medium and add the PTP1B-IN-2 solutions to the respective wells.

Include a vehicle control (DMSO) and a positive control (e.g., a known insulin sensitizer).

Pre-incubate the cells with PTP1B-IN-2 for 30-60 minutes at 37°C.

Insulin Stimulation:

Add insulin to the wells to a final concentration of 100 nM (or a concentration determined

to be optimal for your cell line).

Include a set of wells without insulin stimulation for each PTP1B-IN-2 concentration to

determine the basal glucose uptake.

Incubate for 20-30 minutes at 37°C.

2-NBDG Incubation:

Add 2-NBDG to each well to a final concentration of 50-100 µM.

Incubate for 30-60 minutes at 37°C.

Termination of Uptake and Washing:

Remove the 2-NBDG containing medium.
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Wash the cells three times with ice-cold PBS to remove extracellular 2-NBDG.

Fluorescence Measurement:

Add 100 µL of PBS or cell lysis buffer to each well.

Measure the fluorescence using a fluorescence plate reader with excitation/emission

wavelengths of approximately 485/535 nm.

Alternatively, for flow cytometry, detach the cells using trypsin, wash with PBS, and

resuspend in FACS buffer for analysis.

Data Analysis:

Subtract the background fluorescence (wells with no cells).

Normalize the fluorescence intensity to the protein concentration for each well if using a

plate reader.

Calculate the fold change or percentage increase in glucose uptake compared to the

insulin-stimulated vehicle control.

Note: The optimal concentrations of PTP1B-IN-2, insulin, and 2-NBDG, as well as incubation

times, may need to be determined empirically for your specific cell line and experimental

conditions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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